N-[2-(dimethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride
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Overview
Description
The compound “N-[2-(dimethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride” is a complex organic molecule. It contains several functional groups including a dimethylamino group, a benzothiazole ring, a naphthalene ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and naphthalene rings would likely contribute to the compound’s aromaticity and stability .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the dimethylamino group could make the compound a potential nucleophile, while the carboxamide group could potentially participate in acid-base reactions .Mechanism of Action
Target of Action
The primary target of SMR000641415 is the molecular chaperone DnaK . DnaK is a heat shock protein that assists in protein folding and helps protect cells from stress. It plays a crucial role in the formation of biofilms, which are communities of microorganisms that can adhere to surfaces and are often resistant to antibiotics .
Mode of Action
SMR000641415 interacts with DnaK, inhibiting its function . This interaction disrupts the formation of biofilms by Staphylococcus aureus, a bacterium that can cause various infections . The inhibition of biofilm formation is dose-dependent, with increasing concentrations of SMR000641415 leading to greater inhibition .
Biochemical Pathways
By inhibiting DnaK, SMR000641415 likely disrupts these pathways, preventing the formation of biofilms .
Result of Action
The primary result of SMR000641415’s action is the inhibition of biofilm formation by Staphylococcus aureus . Biofilms contribute to antibiotic resistance and infection severity. Therefore, by inhibiting biofilm formation, SMR000641415 could potentially enhance the effectiveness of antibiotic treatments and reduce the severity of infections .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3OS.ClH/c1-4-17-9-12-21-22(15-17)29-24(25-21)27(14-13-26(2)3)23(28)20-11-10-18-7-5-6-8-19(18)16-20;/h5-12,15-16H,4,13-14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQBPAYEXDEDPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC4=CC=CC=C4C=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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